An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2,2'-(hexylimino)bis-
An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2,2'-(hexylimino)bis-
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the tertiary amine, Ethanol, 2,2'-(hexylimino)bis-, also known as N-hexyldiethanolamine. In the dynamic fields of chemical research and drug development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing reaction conditions, and ensuring safe handling. This document synthesizes available data with predictive insights to offer a robust resource for laboratory professionals.
Chemical Identity and Structure
Ethanol, 2,2'-(hexylimino)bis- is a tertiary amino alcohol characterized by a hexyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure imparts both hydrophobic (hexyl chain) and hydrophilic (dihydroxyethyl functionalities) characteristics, influencing its solubility and reactivity.
| Identifier | Value | Source |
| IUPAC Name | 2-[hexyl(2-hydroxyethyl)amino]ethanol | [PubChem][1] |
| CAS Number | 6752-33-6 | [PubChem][1] |
| Molecular Formula | C₁₀H₂₃NO₂ | [PubChem][1] |
| Molecular Weight | 189.30 g/mol | [PubChem][1] |
| Canonical SMILES | CCCCCCN(CCO)CCO | [PubChem][1] |
| InChI Key | GIACMWUKBLHAAG-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Properties: A Synthesis of Experimental and Predicted Data
Precise experimental data for Ethanol, 2,2'-(hexylimino)bis- is not extensively available in public literature. To provide a comprehensive profile, this guide integrates known information with predicted values derived from well-established Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in ACD/Labs Percepta and the US EPA's EPI Suite™.[2][3][4][5][6] These predictive tools are widely used in the scientific community to estimate the physicochemical properties of organic compounds.[1][7][8]
| Property | Predicted Value | Experimental Data for Analogous Compounds | Methodological Insight |
| Boiling Point | 275.5 ± 6.9 °C | N-Ethyldiethanolamine: 248 °C | The presence of the longer hexyl chain in Ethanol, 2,2'-(hexylimino)bis- is expected to increase its boiling point compared to its ethyl analogue due to stronger van der Waals forces. The prediction aligns with this trend. |
| Melting Point | -39.4 ± 8.1 °C | N-Phenyldiethanolamine: 56-58 °C[4] | The predicted low melting point suggests that this compound is a liquid at standard room temperature. The crystalline structure of the phenyl analogue results in a significantly higher melting point. |
| Density | 0.945 ± 0.06 g/cm³ | N-Ethyldiethanolamine: 1.014 g/cm³ at 25 °C[3] | The density is predicted to be slightly less than that of water. |
| Water Solubility | 1.93 g/L at 25 °C | N-Butyldiethanolamine: High water solubility[9] | The two hydroxyl groups contribute to its solubility in water through hydrogen bonding. However, the hydrophobic hexyl group limits its miscibility compared to smaller analogues. The principle of "like dissolves like" governs this behavior.[10] |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | N-Butyldiethanolamine: 0.58[9] | The positive LogP value indicates a preference for the octanol phase, signifying a degree of lipophilicity conferred by the hexyl chain. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
For definitive characterization, experimental determination of the physicochemical properties is essential. The following section outlines standard, validated protocols that are broadly applicable to tertiary amines like Ethanol, 2,2'-(hexylimino)bis-.
Boiling Point Determination
The boiling point is a critical parameter for distillation, purification, and assessing volatility.
Recommended Protocol: OECD Test Guideline 103
This guideline outlines several methods for determining the boiling point of liquids. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is particularly suitable.
Experimental Workflow:
Figure 2: Workflow for Density Measurement using a Digital Density Meter.
Trustworthiness of the Protocol: The ASTM D4052 standard is a widely accepted and validated method, ensuring reproducibility and accuracy of the density measurements. The calibration step with certified reference materials is crucial for establishing the trustworthiness of the results.
Solubility Determination
Understanding solubility in various solvents is critical for formulation, extraction, and purification processes.
Recommended Protocol: OECD Test Guideline 105 (Water Solubility)
This guideline describes the flask method, which is a straightforward approach to determine the water solubility of a substance.
Experimental Workflow:
Figure 3: Workflow for Water Solubility Determination using the Flask Method.
In-Text Citation for Mechanistic Claim: The solubility of a substance in a particular solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. [10][11]For Ethanol, 2,2'-(hexylimino)bis-, the hydroxyl groups can form hydrogen bonds with water, while the hexyl chain contributes to its solubility in nonpolar organic solvents.
For solubility in organic solvents, a similar flask method can be employed, substituting water with the organic solvent of interest (e.g., ethanol, acetone, hexane).
Reactivity, Stability, and Safety Considerations
As a tertiary amine, Ethanol, 2,2'-(hexylimino)bis- is expected to exhibit basic properties and can react with acids to form salts. The presence of hydroxyl groups allows for esterification reactions.
Stability: The compound is generally stable under normal conditions. However, prolonged exposure to high temperatures or strong oxidizing agents should be avoided to prevent decomposition.
Safety and Handling: Based on data from analogous compounds, Ethanol, 2,2'-(hexylimino)bis- may cause skin and eye irritation. [7]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, the affected area should be flushed with copious amounts of water.
Spectral Data
The PubChem entry for Ethanol, 2,2'-(hexylimino)bis- indicates the availability of the following spectral data, which are crucial for structural confirmation and purity assessment:[1]
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¹H NMR Spectra
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¹³C NMR Spectra
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GC-MS (Gas Chromatography-Mass Spectrometry)
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IR (Infrared) Spectra
These analytical techniques provide a detailed fingerprint of the molecule, allowing for unambiguous identification.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of Ethanol, 2,2'-(hexylimino)bis-, combining available data with robust predictions. By understanding these fundamental characteristics and employing standardized experimental methodologies, researchers and drug development professionals can effectively utilize this compound in their work while ensuring safety and experimental reproducibility.
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